![molecular formula C24H24N2O4 B2932706 2-(3-Morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631880-97-2](/img/structure/B2932706.png)
2-(3-Morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as MPP, is a chemical compound with potential applications in scientific research. MPP has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis and Molecular Interactions
Compounds with morpholine rings and pyrrole-diones are often synthesized for their unique structural and electronic properties. For example, the synthesis of morpholine derivatives has been explored for their potential in creating compounds with specific molecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for the development of materials with specialized functions (Kaynak et al., 2013).
Biodegradable Materials
Morpholine-2,5-dione derivatives are of significant interest for creating biodegradable materials, particularly in the medical field. These materials can be used for drug delivery systems, tissue engineering, and biodegradable packaging, emphasizing the need for eco-friendly solutions in various industries (Yu, 2015).
Pharmacological Applications
The synthesis of pyrrolidine-dione derivatives has been investigated for their anticonvulsant properties, highlighting the potential of morpholine and pyrrolidine-dione compounds in developing new treatments for neurological disorders. This demonstrates the versatility of these compounds in synthesizing biologically active molecules that can address various health issues (Rybka et al., 2017).
Advanced Material Applications
The development of conjugated polymers incorporating pyrrolo[3,4-c]pyrrole (DPP) units has been explored for their photoluminescent properties. These materials are suitable for electronic applications, such as light-emitting diodes (LEDs) and solar cells, indicating the potential of incorporating morpholine and pyrrolidine-dione structures into advanced materials for energy and electronics (Beyerlein & Tieke, 2000).
Corrosion Inhibition
Pyrrolidine-dione derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for carbon steel in acidic environments. This application is crucial for industries where metal corrosion can lead to significant economic losses and safety hazards, further emphasizing the chemical versatility of morpholine and pyrrolidine-dione compounds (Zarrouk et al., 2015).
Mechanism of Action
Mode of Action
It’s worth noting that pyrrole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities .
Biochemical Pathways
Pyrrole derivatives have been found to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Based on its molecular structure, it has a high molecular weight (462538 Da) and a moderate logP value (337), suggesting that it may have good lipophilicity and could potentially cross biological membranes . Its water solubility at 25°C is estimated to be 3.939 mg/L, which may affect its bioavailability .
Result of Action
Pyrrole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-(3-morpholin-4-ylpropyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c27-22-18-9-4-5-10-19(18)30-23-20(22)21(17-7-2-1-3-8-17)26(24(23)28)12-6-11-25-13-15-29-16-14-25/h1-5,7-10,21H,6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFXXZCXQLECSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

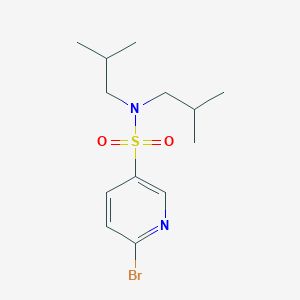


![N-(4-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2932626.png)
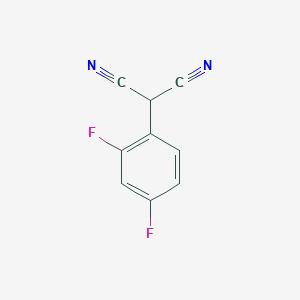
![1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2932628.png)
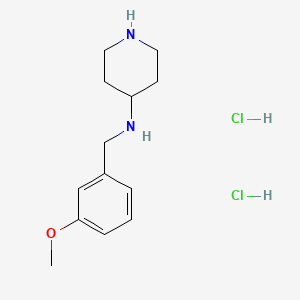
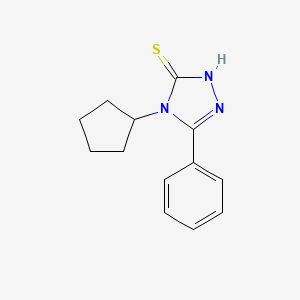
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide](/img/structure/B2932635.png)
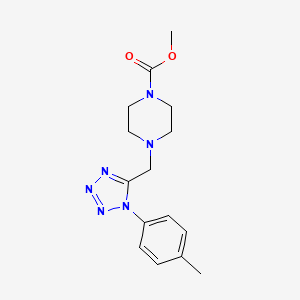
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide](/img/structure/B2932639.png)

![Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2932641.png)
![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2932643.png)